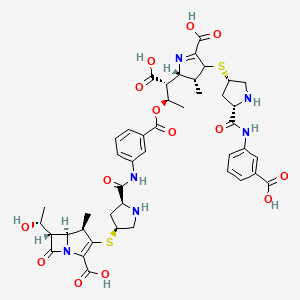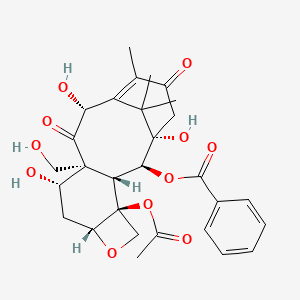
Ertapenem Dimer II
Übersicht
Beschreibung
Ertapenem Dimer II is an impurity of Ertapenem . Ertapenem is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria . It is a new beta-lactam agent of the carbapenem class (1-β-methyl carbapenem) .
Molecular Structure Analysis
Ertapenem has been analyzed using a mass spectrometer compatible, reverse-phase high-performance liquid chromatography method capable of resolving twenty-six impurities and degradation products (DPs) in Ertapenem .Physical And Chemical Properties Analysis
Ertapenem is a sterile lyophilised powder formulation of ertapenem sodium . Each vial contains 1.046 g ertapenem sodium, equivalent to 1 g ertapenem . More specific physical and chemical properties of Ertapenem Dimer II are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Preparation and Characterization of Ertapenem Dimer II
Research on ertapenem dimer II has primarily focused on its preparation, isolation, and characterization. Sajonz et al. (2001) reported the development of preparative chromatographic methods to isolate these compounds from controlled degradation of ertapenem, a broad-spectrum 1β-methyl carbapenem antibiotic. This study was significant in understanding the degradation process of ertapenem and the properties of its dimers (Sajonz et al., 2001).
Pharmacokinetics and Pharmacodynamics
Nix, Majumdar, and Dinubile (2004) provided an overview of ertapenem's pharmacokinetics and pharmacodynamics, noting its effectiveness in treating complicated infections. This research is crucial for understanding how ertapenem and its dimers behave in the human body, although it does not specifically focus on the dimer II form (Nix, Majumdar, & Dinubile, 2004).
Pharmacological Properties
Hammond (2004) discussed the unique pharmacological properties of ertapenem, a Group 1 carbapenem, including its molecular structure modifications to increase plasma half-life and efficacy against beta-lactamase-producing organisms. This research provides insight into the distinct features of ertapenem that may relate to its dimer forms (Hammond, 2004).
In Vitro Activities
The in vitro activities of ertapenem have been extensively studied. Livermore et al. (2001) evaluated its effectiveness against various bacteria, crucial for understanding the therapeutic potential of ertapenem and its dimers in clinical applications (Livermore et al., 2001).
Potential Clinical Applications
Livermore, Sefton, and Scott (2003) explored the potential clinical applications of ertapenem, including its use in treating infections with Enterobacteriaceae carrying beta-lactamases. Understanding these applications is essential for considering the potential uses of its dimers (Livermore, Sefton, & Scott, 2003).
Ertapenem in Tuberculosis Treatment
Zuur et al. (2018) studied the pharmacokinetics of 2,000 mg ertapenem in tuberculosis patients, providing valuable data on its use in specific disease contexts. This could inform the research on ertapenem dimer II's role in similar treatments (Zuur et al., 2018).
Eigenschaften
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1R,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30+,31-,33-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTRZTBUDCDKTQ-SZZJJTSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N6O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747711 | |
| Record name | PUBCHEM_71316413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
951.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ertapenem Dimer II | |
CAS RN |
402955-38-8 | |
| Record name | PUBCHEM_71316413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)









![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

